molecular formula C29H32N2O5 B557106 Boc-Gln(Trt)-OH CAS No. 132388-69-3

Boc-Gln(Trt)-OH

Cat. No. B557106
M. Wt: 488.6 g/mol
InChI Key: YEXNCDUSVVLUFM-DEOSSOPVSA-N
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Description

Boc-Gln(Trt)-OH is a trityl-protected derivative that increases the solubility of glutamine during the coupling step in Solid Phase Peptide Synthesis (SPPS). Its use results in higher yields and lower by-product formation .


Synthesis Analysis

Boc-Gln(Trt)-OH is used as a starting material in the Fmoc solid phase peptide synthesis of fellutamide B and N-octanoyl analog of fellutamide B .


Molecular Structure Analysis

The empirical formula of Boc-Gln(Trt)-OH is C29H32N2O5, and its molecular weight is 488.57 g/mol .


Chemical Reactions Analysis

In the process of SPPS, Boc-Gln(Trt)-OH undergoes coupling cycles where the temporary side-chain protection is removed .


Physical And Chemical Properties Analysis

Boc-Gln(Trt)-OH is a white to slight yellow to beige powder. It has an optical rotation of -3.0 to -2.0° at a concentration of 1% in methanol .

Scientific Research Applications

  • Boc-Gln(Trt)-OH is used in the efficient synthesis of peptides through solid-phase peptide synthesis. Its high solubility and stability make it suitable for this application (Carey et al., 2009).

  • This compound is instrumental in the synthesis of protected N-methyl cysteines, an important step in peptide modification and functionalization (Marcucci et al., 2008).

  • In the context of nanotechnology and biosensors, derivatives like Boc-Gln(Trt)-OH are crucial for developing advanced materials and devices, benefiting from their unique chemical properties (Yang et al., 2015).

  • Boc-Gln(Trt)-OH has been used in the synthesis of human proinsulin, highlighting its role in the production of significant biological molecules (Naithani & Schwertner, 1983).

  • The compound has applications in the study of enzyme inhibitors, particularly in the development of new drugs and therapeutic agents (Scozzafava et al., 1999).

  • It plays a role in facilitating the synthesis of complex peptides, such as those containing multiple amino acids, demonstrating its versatility in peptide chemistry (Yamada et al., 2004).

  • Boc-Gln(Trt)-OH is important in the study of membrane channel-forming polypeptides, contributing to our understanding of peptide structure and function (Iqbal & Balaram, 1981).

Safety And Hazards

Boc-Gln(Trt)-OH is classified as highly hazardous to water. It should be stored at temperatures between -15°C to -25°C .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNCDUSVVLUFM-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568891
Record name N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln(Trt)-OH

CAS RN

132388-69-3
Record name N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Opatz, RMJ Liskamp - Journal of Combinatorial Chemistry, 2002 - ACS Publications
A novel selectively deprotectable triazacyclophane scaffold was used for the design and split−mix synthesis of two libraries of solid-phase bound tripodal synthetic receptors possessing …
Number of citations: 37 pubs.acs.org
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
S Chen, S Pillitteri, E Fron, L Van Meervelt… - Organic …, 2022 - ACS Publications
Herein, we describe a methodology to construct polycyclic pyrrolophenanthridones with an (amino)alkyl side chain that involves visible-light-induced decarboxylative radical addition for …
Number of citations: 4 pubs.acs.org
L Martin, F Cornille, S Turcaud, H Meudal… - Journal of medicinal …, 1999 - ACS Publications
The bacterial protein tetanus toxin (TeNt), which belongs to the family of zinc endopeptidases, cleaves synaptobrevin, an essential synaptic protein component of the neurotransmitter …
Number of citations: 64 pubs.acs.org
S Malik, A Sinclair, A Ryan, A Le Gresley - Molecules, 2020 - mdpi.com
The development and evaluation of a Boc-AL(Boc)Q(Trt)-AMC fluorophore to detect 3C Protease, produced by Foot and Mouth Disease Virus (FMDV) is reported, with a view to a …
Number of citations: 13 www.mdpi.com
D Deluca, G Woehlke, L Moroder - Journal of Peptide Science …, 2003 - Wiley Online Library
The Y362K mutation in the neck domain of conventional kinesin from Neurospora crassa provokes a significant reduction of the rate of movement along microtubules. Since the α‐…
Number of citations: 9 onlinelibrary.wiley.com
D Seebach, S Poenaru, G Folkers… - Helvetica chimica …, 1998 - Wiley Online Library
In the center of the immune system, there are major histocompatibility (MHC) protein/nonapeptide complexes which are recognized by T cell. The nonapeptides consist of three regions, …
Number of citations: 15 onlinelibrary.wiley.com
MT Klun - 2015 - search.proquest.com
This thesis describes my work in improving macrocyclic peptides as model systems used for studying beta-sheet assemblies. Chapter 1 details a strategy for synthesizing macrocyclic …
Number of citations: 3 search.proquest.com
JP Tam, JC Spetzler - Current Protocols in Protein Science, 1999 - Wiley Online Library
The use of peptides to mimic a portion of a protein structure is a challenging and powerful tool in the discovery of new drugs. In native proteins, discontinuous bioactive peptide surfaces …

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